molecular formula C10H18N2O3 B13186063 5-(Morpholin-4-yl)piperidine-3-carboxylic acid

5-(Morpholin-4-yl)piperidine-3-carboxylic acid

Katalognummer: B13186063
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: QEMCUGGNVGODNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-yl)piperidine-3-carboxylic acid typically involves the reaction of morpholine with piperidine derivatives under controlled conditions. One common method includes the use of a piperidine-3-carboxylic acid derivative, which is reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and small-scale pharmaceutical manufacturing settings. The process involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Morpholin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-(Morpholin-4-yl)piperidine-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Morpholin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Morpholin-4-yl)piperidine-3-carboxylic acid is unique due to its specific combination of morpholine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and the study of complex biological systems .

Eigenschaften

Molekularformel

C10H18N2O3

Molekulargewicht

214.26 g/mol

IUPAC-Name

5-morpholin-4-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C10H18N2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h8-9,11H,1-7H2,(H,13,14)

InChI-Schlüssel

QEMCUGGNVGODNG-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2CC(CNC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.